2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid
Overview
Description
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO2. This compound features a bicyclic structure, which includes a three-membered azabicyclo ring fused to a six-membered ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities, making it a practical route for producing this compound . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using palladium catalysts. These reactions are carried out under controlled conditions to ensure high purity and yield of the final product. The use of chromatography on silica gel is common for isolating the major diastereoisomers .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical properties and reactivity.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a larger bicyclic structure and are used in similar applications, particularly in drug discovery.
The uniqueness of this compound lies in its specific bicyclic structure, which provides distinct reactivity and potential for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-6-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOMKESJHGOJFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CC(=O)O)CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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